molecular formula C20H14ClN3O B1684357 2-chloro-5-(2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl)phenol CAS No. 303727-31-3

2-chloro-5-(2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl)phenol

Cat. No. B1684357
M. Wt: 347.8 g/mol
InChI Key: WXJLXRNWMLWVFB-UHFFFAOYSA-N
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Description

The compound “2-chloro-5-(2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl)phenol” is a complex organic molecule that contains several functional groups, including a phenol group, an imidazole ring, a pyridine ring, and a phenyl ring. These functional groups could potentially give the compound a variety of interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired final product and the starting materials available .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of multiple aromatic rings (phenyl, pyridine, and imidazole) suggests that the compound may have significant resonance stabilization. The chlorine atom and the phenol group could potentially participate in hydrogen bonding or other intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the phenol group might be susceptible to reactions involving the hydroxyl (-OH) group, such as esterification or ether formation. The imidazole and pyridine rings might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a phenol group could make the compound somewhat polar, which would affect its solubility in different solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .

Scientific Research Applications

Luminescent Properties and Magnetic Studies

A series of ZnII and CoII complexes based on a similar compound, 2-(imidazo[1,5-a]pyridin-3-yl)phenol, have been synthesized and investigated for their luminescent and magnetic properties. These complexes exhibit strong emissions in the solid state at room temperature and demonstrate weak antiferromagnetic and ferromagnetic interactions, highlighting their potential in the development of new luminescent materials and magnetic studies (Gao et al., 2014).

Catalytic Activity in Heck Reaction

Homoleptic complexes of divalent metals with N,O-bidentate imidazo[1,5-a]pyridine ligands have shown good catalytic activity in the Heck reaction, an important chemical reaction used in the synthesis of fine chemicals. This research underscores the utility of these compounds in catalysis, particularly in facilitating carbon-carbon bond formation (Ardizzoia et al., 2018).

Organic Light-Emitting Diodes (OLEDs)

Research on 1,3-diarylated imidazo[1,5-a]pyridine derivatives has highlighted their potential as low-cost emitters with large Stokes' shifts, suitable for use in OLEDs. These compounds exhibit remarkable Stokes' shifts and tunable quantum yields, making them viable candidates for the development of luminescent materials in OLED technology (Volpi et al., 2017).

Fluorescence Enhancement and Metal Detection

The fluorescent behavior of 2-(3,4,5,6-tetrafluoro-2-hydroxyphenyl)imidazo[1,2-a]pyridine has been studied in the presence of metal perchlorates, revealing significant fluorescence enhancement. This property can be harnessed for the development of new fluorescent probes for metal ion detection (Tanaka et al., 2007).

Synthesis and Emissive Properties

The synthesis and investigation of a new class of tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols have demonstrated their use as large Stokes shift organic dyes, offering potential applications in dye-sensitized solar cells, organic lasers, and bioimaging due to their high quantum yields and large Stokes shifts (Marchesi et al., 2019).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, safe handling procedures should be followed to minimize risk .

Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties, as well as its reactivity. It’s possible that it could have uses in fields like medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

2-chloro-5-(2-phenyl-5-pyridin-4-yl-1H-imidazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c21-16-7-6-15(12-17(16)25)19-18(13-8-10-22-11-9-13)23-20(24-19)14-4-2-1-3-5-14/h1-12,25H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJLXRNWMLWVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC(=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433252
Record name 2-Chloro-5-[2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-(2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl)phenol

CAS RN

303727-31-3
Record name 2-Chloro-5-[2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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